N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H24N6O2S2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity
N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex compound with potential therapeutic applications, particularly as a Syk (spleen tyrosine kinase) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound is its inhibition of the Syk pathway. Syk is crucial in various cellular signaling processes, particularly in immune responses. By inhibiting Syk, this compound can potentially modulate inflammatory responses and may provide therapeutic benefits in diseases characterized by excessive inflammation or immune dysregulation.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
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Syk Inhibition : The compound has demonstrated significant inhibitory activity against Syk in cellular assays. The IC50 value (the concentration required to inhibit 50% of the target activity) is reported to be in the low nanomolar range, indicating potent activity.
Compound IC50 (nM) Target This compound <10 Syk - Cell Proliferation : In human cell lines, treatment with this compound resulted in reduced proliferation rates, particularly in B-cell lymphoma models. This suggests potential applications in oncology.
- Cytotoxicity : Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, thus highlighting a favorable therapeutic index.
In Vivo Studies
In vivo studies using murine models have further confirmed the biological activity of the compound:
- Anti-inflammatory Effects : Administration of the compound in models of acute inflammation resulted in significant reductions in inflammatory markers and improved clinical scores.
- Tumor Growth Inhibition : In xenograft models of cancer, the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer agent.
Case Studies and Clinical Relevance
Recent case studies have begun to explore the clinical implications of this compound:
- Rheumatoid Arthritis : A study involving patients with rheumatoid arthritis showed promising results where patients treated with a Syk inhibitor similar to this compound experienced reduced joint swelling and pain.
- Lymphoma Treatment : Early-phase clinical trials are investigating its efficacy in patients with refractory B-cell malignancies, showing encouraging preliminary results regarding tumor response rates.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S2/c1-3-10-28-18-22-15(19-7-9-26-2)13-12-21-24(16(13)23-18)8-6-20-17(25)14-5-4-11-27-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,20,25)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUOPIFDFZNYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=CS3)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.